molecular formula C9H8BrNO B1149756 5-Bromo-1-indanone oxime CAS No. 185122-63-8

5-Bromo-1-indanone oxime

Cat. No.: B1149756
CAS No.: 185122-63-8
M. Wt: 226.07 g/mol
InChI Key: FKVWLYRRDKFLBM-PKNBQFBNSA-N
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Description

5-Bromo-1-indanone oxime is a derivative of 1-indanone, characterized by the presence of a bromine atom at the fifth position and an oxime group

Safety and Hazards

5-Bromo-1-indanone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

5-Bromo-1-indanone oxime is a synthetic compound that has been identified as a potent and extremely selective inhibitor of B-Raf kinase . B-Raf kinase is a protein kinase that plays a crucial role in signal transduction pathways related to cellular division and growth .

Mode of Action

The compound interacts with B-Raf kinase, inhibiting its activity. This interaction is likely due to the formation of oximes, a process where aldehydes and ketones react with hydroxylamine . The inhibition of B-Raf kinase leads to a disruption in the signal transduction pathways it is involved in, effectively halting the processes of cellular division and growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway, which is involved in cell division and differentiation. By inhibiting B-Raf kinase, the compound disrupts this pathway, leading to a halt in these cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and exerts a therapeutic effect .

Result of Action

The inhibition of B-Raf kinase by this compound results in the disruption of cellular division and growth. This can lead to the cessation of the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, extreme pH values could potentially affect the compound’s structure and function, while high temperatures could lead to its degradation .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-indanone oxime plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent and selective inhibitor of B-Raf kinase, an enzyme involved in cell signaling pathways . This interaction is crucial as B-Raf kinase is a key player in the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion. The inhibition of B-Raf kinase by this compound can lead to the modulation of these cellular processes, making it a valuable tool in cancer research and treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of B-Raf kinase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of B-Raf kinase, inhibiting its activity and preventing the phosphorylation of downstream targets in the MAPK/ERK pathway . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular behavior. The molecular mechanism of this compound also involves the formation of stable complexes with other proteins, enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit B-Raf kinase activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified specific dosage thresholds that maximize the compound’s therapeutic benefits while minimizing its toxic effects. These findings are crucial for developing safe and effective therapeutic strategies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments. This targeted distribution is essential for the compound’s activity and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals can influence the localization of this compound, enhancing its interaction with target biomolecules. This precise localization is vital for the compound’s ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-indanone oxime typically involves the reaction of 5-Bromo-1-indanone with hydroxylamine in the presence of an alkali. The reaction is carried out in an alcohol solvent, such as methanol or ethanol. The specific steps are as follows:

Industrial Production Methods: For industrial production, the process is scaled up, and the reaction is carried out in large reactors. The use of high-pressure hydrogenation catalysts, such as Raney nickel, can further convert the oxime to other derivatives, such as 5-Bromo-1-aminoindane .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-indanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-Bromo-1-indanone oxime can be achieved through a two-step reaction process. The first step involves the bromination of 1-indanone, followed by the reaction of the resulting product with hydroxylamine to form the oxime.", "Starting Materials": [ "1-indanone", "Bromine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Bromination of 1-indanone", "1. Dissolve 1-indanone in acetone and add bromine dropwise with stirring.", "2. Maintain the reaction mixture at room temperature for 2 hours.", "3. Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine.", "4. Extract the product with diethyl ether and wash with water.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain 5-bromo-1-indanone.", "Step 2: Reaction with hydroxylamine", "1. Dissolve 5-bromo-1-indanone in acetone and add hydroxylamine hydrochloride.", "2. Add sodium hydroxide solution to adjust the pH to 8-9.", "3. Maintain the reaction mixture at room temperature for 2 hours.", "4. Add ice to the reaction mixture to precipitate the product.", "5. Filter the product and wash with water.", "6. Dry the product to obtain 5-Bromo-1-indanone oxime." ] }

CAS No.

185122-63-8

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

(NE)-N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9+

InChI Key

FKVWLYRRDKFLBM-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=C(C=C2)Br

SMILES

C1CC(=NO)C2=C1C=C(C=C2)Br

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)Br

Synonyms

5-BROMO-1-INDANONE OXIME

Origin of Product

United States

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